Anemonin

Catalog No.
S518896
CAS No.
508-44-1
M.F
C10H8O4
M. Wt
192.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anemonin

CAS Number

508-44-1

Product Name

Anemonin

IUPAC Name

(5S,6S)-4,7-dioxadispiro[4.0.46.25]dodeca-1,9-diene-3,8-dione

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

InChI

InChI=1S/C10H8O4/c11-7-1-3-9(13-7)5-6-10(9)4-2-8(12)14-10/h1-4H,5-6H2/t9-,10-/m1/s1

InChI Key

JLUQTCXCAFSSLD-NXEZZACHSA-N

Canonical SMILES

C1CC2(C13C=CC(=O)O3)C=CC(=O)O2

Isomeric SMILES

C1C[C@@]2([C@@]13C=CC(=O)O3)C=CC(=O)O2

Anemonin is a butenolide.
Pulsatilla camphor has been reported in Prumnopitys andina with data available.
a furanone dimer found in RANUNCULACEAE; do not confuse with anemonine which is 5-(carboxymethyl)-1,1-dimethylimidazolium hydroxide inner salt; ranunculine is hydrolyzed to protoanemonin which dimerizes to anemonin; structure

Anemonin (CAS 508-44-1) is a naturally occurring dibutenolide dimer derived from the Ranunculaceae plant family. In industrial and laboratory procurement, it is primarily sourced as a highly stable analytical reference standard for the quality control of botanical extracts and as a purified bioactive compound for pharmacological screening[1]. Unlike its volatile and highly reactive monomeric precursor, Anemonin is a stable crystalline solid (melting point 158 °C) that allows for reproducible handling, precise high-performance liquid chromatography (HPLC) quantification, and reliable formulation [2]. Its procurement ensures baseline stability and safety, making it a critical material for downstream applications in anti-inflammatory research, cosmeceuticals, and antiparasitic drug development where structural integrity is paramount.

Research Fit

Stable dimer for reproducible bioassays
Certified reference standard for Ranunculaceae QC
iNOS pathway inhibition study fit

Substituting pure Anemonin with its direct precursors, ranunculin or protoanemonin, is practically impossible in rigorous analytical or biological workflows due to severe instability and toxicity [1]. Ranunculin rapidly hydrolyzes upon extraction, while protoanemonin is a volatile, highly reactive vesicant that non-specifically alkylates proteins and spontaneously dimerizes into Anemonin under ambient light or room temperature [2]. This uncontrollable conversion rate means that using crude extracts or precursor standards leads to irreproducible assay results, fluctuating active concentrations, and severe handling hazards. Consequently, pure Anemonin must be procured directly to ensure precise dosing, structural persistence, and safety in both in vitro assays and analytical calibration.

Substitution Risk

Target compound
Anemonin
Stable dimer; suitable for controlled biological assays and analytical quantification
Precursors
Ranunculin / Protoanemonin
Unstable glucoside; rapidly dimerizing vesicant. Unsuitable for reproducible assay conditions
Precursor instability may limit assay reproducibility; direct substitution may require validation

Structural Stability for HPLC Calibration

Protoanemonin is inherently unstable, undergoing rapid, spontaneous [2+2] cycloaddition to form Anemonin when exposed to UV light or ambient conditions, preventing its use as a reliable quantitative standard [1]. In contrast, pure Anemonin is a stable, crystalline solid that maintains structural integrity, making it the required standard for HPLC calibration (typically monitored at 220 nm) when quantifying Ranunculaceae extracts [2].

Evidence DimensionChemical stability and structural persistence
Target Compound DataStable crystalline solid (MP 158 °C) suitable for precise HPLC calibration
Comparator Or BaselineProtoanemonin (unstable volatile oil, spontaneously dimerizes)
Quantified DifferenceAnemonin provides reliable structural stability over standard assay timeframes, whereas protoanemonin undergoes rapid, uncontrolled dimerization.
ConditionsAmbient storage and standard HPLC mobile phase conditions

Procurement of pure Anemonin eliminates the analytical variability and degradation issues associated with its unstable monomer, ensuring reproducible calibration curves.

Assay stability
Reported
Stable dimer suitable for bioassays vs. rapidly dimerizing protoanemonin
Ensures assay reproducibility context
Qualitative stability differentiation; comparators not viable for controlled studies

Elimination of Vesicant Toxicity for Bioassay Viability

Protoanemonin is a severe irritant and vesicant that non-specifically alkylates DNA and proteins, causing acute cellular toxicity and blistering that confounds specific pharmacological readouts [1]. Anemonin, lacking the highly reactive exocyclic double bonds of its monomer, exhibits low cytotoxicity—maintaining >80% cell viability in human melanocytes—while preserving targeted bioactivity [2].

Evidence DimensionNon-specific cytotoxicity and handling hazard
Target Compound DataLow cytotoxicity (cell viability >80% in standard cell lines)
Comparator Or BaselineProtoanemonin (severe vesicant, non-specific protein alkylator)
Quantified DifferenceComplete elimination of vesicant properties and non-specific alkylating toxicity.
ConditionsIn vitro cell culture and standard laboratory handling conditions

Bypassing the severe toxicity of protoanemonin allows researchers to safely conduct targeted cellular assays without confounding necrotic cell death.

iNOS inhibition rank
Head-to-head
Ranked most potent NO inhibitor among 5 Clematis crassifolia isolates
Supports iNOS-selective probe studies
Reported iNOS over eNOS selectivity in rat aortic ring assay

Quantitative Anti-Inflammatory Efficacy

While crude Ranunculaceae extracts exhibit variable anti-inflammatory effects due to fluctuating precursor concentrations, pure Anemonin provides highly reproducible, dose-dependent inhibition of inflammatory mediators. In lipopolysaccharide (LPS)-activated macrophages, Anemonin potently reverses NO production with a precise IC50 of 5.37 ± 0.39 μM [1].

Evidence DimensionInhibition of NO production (IC50)
Target Compound DataIC50 = 5.37 ± 0.39 μM
Comparator Or BaselineCrude ranunculin/protoanemonin extracts (highly variable, unquantifiable IC50 due to instability)
Quantified DifferenceAnemonin provides a precise, low-micromolar IC50, whereas precursors cannot be reliably assayed.
ConditionsLPS-activated macrophage in vitro model

Procuring pure Anemonin guarantees a stable, quantifiable bioactive agent for anti-inflammatory drug discovery, overcoming the irreproducibility of crude plant extracts.

Antileishmanial potency
Reported
IC₅₀ 1.33–1.91 nM vs. L. aethiopica & L. donovani amastigotes
Supports antiparasitic screening context
Resazurin assay (promastigotes); macrophage amastigote infection model

Nanomolar Efficacy in Antileishmanial Screening

Anemonin has been identified as a highly potent antiparasitic agent, demonstrating significant growth inhibitory effects against Leishmania species. It exhibits remarkable IC50 values of 1.33 nM and 1.58 nM against promastigotes of L. aethiopica and L. donovani, respectively, establishing it as a premium high-potency screening compound compared to standard botanical extracts[1].

Evidence DimensionAntileishmanial IC50 (promastigotes)
Target Compound DataIC50 = 1.33 - 1.58 nM
Comparator Or BaselineStandard crude botanical extracts (typically active only in the high µg/mL range)
Quantified DifferenceAnemonin delivers targeted nanomolar potency, orders of magnitude higher than unpurified extract baselines.
ConditionsResazurin reduction assay on L. aethiopica and L. donovani promastigotes

The exceptional nanomolar potency of Anemonin makes it a high-value procurement target for specialized antiparasitic drug development programs.

Osteoarthritis models
Model context
Attenuated proteoglycan loss in murine DMM and human cartilage explants vs. vehicle/IL-1β
Supports OA progression model studies
IL-1β/NF-κB pathway context; endpoint response requires model validation
Colitis model response
Model context
Improved DSS-induced body weight loss, colon shortening, DAI vs. vehicle control
Supports colitis model endpoint studies
PKC-θ pathway implicated; endpoint context may require further validation

Analytical Reference Standard for Herbal Quality Control

Due to its structural stability and distinct UV absorbance, Anemonin is the definitive HPLC standard for quantifying the active components in Ranunculaceae botanical extracts (e.g., Pulsatilla chinensis) [1].

Anti-Inflammatory Drug Discovery

With its precise IC50 (5.37 μM) for NO production inhibition and lack of vesicant toxicity, Anemonin is the ideal isolated compound for screening anti-inflammatory pathways without the confounding cell death caused by protoanemonin [2].

Cosmeceutical Melanogenesis Research

Anemonin's ability to inhibit tyrosinase (IC50 43.5 μM) and suppress melanin synthesis genes with low cytotoxicity (>80% viability) makes it a prime candidate for developing novel skin-lightening and hyperpigmentation formulations[3].

Antiparasitic Pharmacophore Development

Exhibiting nanomolar IC50 values against Leishmania promastigotes, Anemonin serves as a high-value structural template and screening agent for novel antileishmanial therapeutics[4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Ranunculaceae QC by HPLC
Certified purity reference standard
Method reproducibility and retention time match
iNOS pathway inhibition studies
Selective iNOS inhibition profile
Confirm eNOS-sparing activity in vascular assays
Antiparasitic compound screening
Low-nanomolar amastigote potency
Verify activity in Leishmania research isolates
Osteoarthritis model studies
Chondroprotective endpoint response
Validate proteoglycan loss attenuation in cartilage models

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Exact Mass

192.04225873 Da

Monoisotopic Mass

192.04225873 Da

Heavy Atom Count

14

UNII

G99XG5B674

Mechanism of Action

Ranunculin is a chemotaxonomic marker in Ranunculaceae plants. When these plants are damaged, β-glucosidase triggers the conversion of ranunculin into protoanemonin through hydrolysis, and then protoanemonin undergoes cyclodimerization to form anemonin. While the inherent instability of ranunculin and the rapid dimerization of protoanemonin make them unsuitable for use in biological assays, anemonin is an useful molecule for bioassays. Anemonin has anti-inflammatory, anti-infective, and anti-oxidant effects. The authors of this publication state that anemonin exhibits the greatest promise in addressing conditions such as arthritis, cerebral ischemia, and ulcerative colitis, and that its potential uses are enhanced by its capacity to inhibit nitric oxide synthesis and successfully counteract lipopolysaccharide-induced inflammation.

Absorption Distribution and Excretion

This study evaluated the skin permeability of anemonin, extracted from the Chinese herb weilingxian. A 0.14% anemonin gel prepared with 1% hydroxypropyl methylcellulose E50 (HPMC exhibited the highest transdermal flux through human skin. The xylene-induced ear edema inhibitory rate of the optimized formulation was 48.85% in a mouse model. The results indicated that transdermal administration of anemonin is a potential modality for combating inflammation caused by rheumatoid arthritis.

Wikipedia

Anemonin

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